An In-depth Technical Guide to the Chemical Properties of Z-DL-Met-OH
An In-depth Technical Guide to the Chemical Properties of Z-DL-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH). The information is curated for researchers, scientists, and professionals in drug development who utilize protected amino acids in their work. This document details the physicochemical properties, synthesis and purification protocols, analytical methods, and potential biological relevance of Z-DL-Met-OH, presenting quantitative data in structured tables and experimental workflows as visual diagrams.
Core Chemical and Physical Properties
Z-DL-Met-OH is a synthetic amino acid derivative where the amino group of DL-methionine is protected by a benzyloxycarbonyl (Z) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.
Table 1: Physicochemical Properties of Z-DL-Met-OH
| Property | Value | Reference |
| CAS Number | 4434-61-1 | N/A |
| Molecular Formula | C₁₃H₁₇NO₄S | N/A |
| Molecular Weight | 283.34 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 112-116 °C | N/A |
| Solubility | Almost transparent in Methanol | [1] |
Synthesis and Purification
The synthesis of Z-DL-Met-OH typically involves the reaction of DL-methionine with benzyl (B1604629) chloroformate under basic conditions. This procedure, a standard method for introducing the benzyloxycarbonyl protecting group, is outlined below.
Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-DL-methionine
This protocol describes a common method for the N-protection of DL-methionine.
Materials:
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DL-Methionine
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Sodium hydroxide (B78521) (NaOH)
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃)
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Ethyl acetate (B1210297)
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
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Ice bath
Procedure:
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Dissolution of DL-Methionine: Dissolve DL-methionine in an aqueous solution of sodium hydroxide at a cooled temperature, typically using an ice bath to maintain 0-5 °C.
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Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a solution of sodium carbonate. The pH of the reaction mixture should be maintained in the alkaline range.
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Reaction: Continue stirring the mixture at a low temperature for a set period, after which it can be allowed to warm to room temperature and stirred for several more hours to ensure the reaction goes to completion.
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
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Carefully acidify the aqueous layer to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the Z-DL-Met-OH product.
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Extract the precipitated product into a fresh portion of ethyl acetate.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Z-DL-Met-OH.
Experimental Protocol: Purification by Recrystallization
The crude Z-DL-Met-OH can be purified by recrystallization to obtain a product of high purity.
Materials:
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Crude Z-DL-Met-OH
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Ethyl acetate
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Heating mantle or water bath
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Ice bath
Procedure:
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Dissolution: Dissolve the crude Z-DL-Met-OH in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add hexane to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate/hexane mixture, and dry them under vacuum.
Spectroscopic and Analytical Data
Detailed spectroscopic data for Z-DL-Met-OH is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are summarized below.
Table 2: Expected Spectroscopic Data for Z-DL-Met-OH
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.5 (m, 1H, α-CH), ~2.5 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂) |
| ¹³C NMR | δ ~174 (C=O, acid), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph), ~53 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~15 (S-CH₃) |
| FT-IR (cm⁻¹) | ~3300 (O-H, acid), ~3030 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |
| Mass Spec (EI) | Expected [M]+ at m/z = 283. Key fragments: m/z 108 (benzyl cation), m/z 91 (tropylium ion), and fragments corresponding to the loss of the side chain. |
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Z-DL-Met-OH. A general reversed-phase HPLC method is described below.
Materials and Equipment:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Z-DL-Met-OH sample
Procedure:
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Sample Preparation: Prepare a standard solution of Z-DL-Met-OH in a suitable solvent (e.g., acetonitrile/water mixture).
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Column Temperature: 25 °C
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Injection Volume: 10 µL
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Gradient Program: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and gradually increase it over a set time (e.g., to 90% over 20 minutes) to elute the compound.
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Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak.
Role in Signaling Pathways
While specific studies on the direct involvement of Z-DL-Met-OH in cellular signaling are limited, its core component, methionine, is a key player in various metabolic and signaling pathways. Methionine metabolism is intricately linked to cellular growth, proliferation, and epigenetic regulation.
Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. These methylation events are critical for gene expression and signal transduction. The mTOR pathway, a central regulator of cell growth and metabolism, is known to be sensitive to amino acid availability, including methionine.
The benzyloxycarbonyl protecting group makes Z-DL-Met-OH a useful tool for in vitro studies, such as peptide synthesis for creating probes to investigate signaling pathways. However, the bulky protecting group would likely need to be removed for any significant in vivo biological activity related to methionine's natural roles.
This technical guide serves as a foundational resource for understanding the chemical properties and handling of Z-DL-Met-OH. For specific applications, further optimization of the described protocols may be necessary.
